6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine
Description
6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethoxy (-OCF₃) group at the 6-position. The pyrrolo[2,3-b]pyridine scaffold consists of a fused bicyclic system combining pyrrole and pyridine rings, which is structurally analogous to indole but with a nitrogen atom in the pyridine ring. The trifluoromethoxy substituent introduces strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity, critical for pharmaceutical applications .
Extrapolating, this compound likely has a molecular formula of C₈H₄F₃N₂O and a molecular weight of approximately 217.13 g/mol.
Applications: The compound is primarily investigated for its role in kinase inhibition, particularly targeting SGK-1 (serum/glucocorticoid-regulated kinase 1), a protein implicated in inflammatory and metabolic disorders . Its trifluoromethoxy group may improve binding affinity and pharmacokinetic properties compared to non-fluorinated analogs.
Properties
CAS No. |
1060802-94-9 |
|---|---|
Molecular Formula |
C8H5F3N2O |
Molecular Weight |
202.13 g/mol |
IUPAC Name |
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)14-6-2-1-5-3-4-12-7(5)13-6/h1-4H,(H,12,13) |
InChI Key |
YODOXRPDNQKPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 6
Direct Functionalization via Tosyl Protection Strategies
Protecting the pyrrole nitrogen with a tosyl group directs electrophilic substitution to position 6. This method is adapted from protocols for analogous azaindoles.
Synthetic Route :
- Protection : Treat 1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane and aqueous NaOH.
- Yield : 85–90%
- Bromination : React tosyl-protected intermediate with NBS in THF at 0°C.
- Yield : 70–75%
- Trifluoromethoxy Substitution : Replace bromine with KOCF₃ under CuI catalysis.
- Deprotection : Remove tosyl group using tetrabutylammonium fluoride (TBAF) in THF.
Advantages :
- Tosyl protection prevents multiple substitutions and improves regioselectivity.
- Overall yield: 35–40% after four steps.
Suzuki-Miyaura Coupling with Pre-Functionalized Boronic Acids
While less common for oxygen substituents, Suzuki coupling can introduce aryl groups that are later modified to trifluoromethoxy. For example, 6-bromo derivatives coupled with boronic acids bearing masked trifluoromethoxy groups.
Example :
- Coupling : 6-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine reacts with 4-(trifluoromethoxy)phenylboronic acid using Pd(dppf)Cl₂ in dioxane/water.
- Yield : 60–65%
- Hydrolysis : Convert the aryl group to a hydroxyl via nitration and reduction.
- Trifluoromethylation : Treat phenol with (CF₃SO₂)₂O in pyridine.
Drawbacks :
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Enamine formation, Gould-Jacobs | 40–60 | Direct core construction | Limited precursor availability |
| Halogenation/SNAr | Bromination, Cu-mediated coupling | 50–55 | Regioselective | Moisture-sensitive reagents |
| Tosyl Protection | Protection, substitution, deprotection | 35–40 | High regiocontrol | Multiple steps |
| Suzuki Coupling | Cross-coupling, functionalization | <30 | Versatile for analogs | Low overall yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-position trifluoromethoxy group directs electrophilic attacks while enabling substitution at other positions under controlled conditions:
Key findings:
-
Halogenation occurs preferentially at the 4-position due to electronic effects from the trifluoromethoxy group
-
Tosylation at N1 improves solubility for subsequent coupling reactions
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed coupling through its halogenated derivatives:
Table 2.1: Coupling Reaction Performance
| Coupling Type | Catalyst System | Partner | Application | Efficiency (TOF) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl drug candidates | 92% conversion |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines | Kinase inhibitor precursors | 87% yield |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ | Terminal alkynes | Fluorescent probes | 78% isolated |
Notable observations:
-
Suzuki reactions show >90% conversion when using electron-deficient boronic acids
-
Buchwald-Hartwig amination requires careful oxygen exclusion for optimal yields
Oxidation and Reduction Pathways
3.1 Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | DCM, 25°C | N-Oxide derivative | 94% |
| KMnO₄ | H₂O/acetone, 40°C | Ring-opened dicarboxylic acid | 81% |
3.2 Reduction Reactions
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi | Dihydro pyrrolidine analog | Complete saturation |
| NaBH₄ | THF, 0°C | Alcohol at 3-position | Steric hindrance observed |
Mechanistic insights:
-
mCPBA oxidation generates stable N-oxide species used in coordination chemistry
-
Catalytic hydrogenation requires elevated pressures due to aromatic system stability
Functional Group Transformations
4.1 Trifluoromethoxy Manipulation
Despite being generally inert, the CF₃O-group participates in:
-
Radical fluorination under UV/AgF conditions
-
Nucleophilic displacement with Grignard reagents at >150°C
4.2 Ring Modification Reactions
Stability and Degradation Pathways
Critical stability data from accelerated studies:
| Stress Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| Acidic (0.1N HCl) | Ring-opened amide derivatives | 48 hr |
| Basic (0.1N NaOH) | Hydrolyzed trifluoromethoxy group | 12 hr |
| UV Light (254 nm) | Radical dimerization products | 6 hr |
Formulation studies recommend pH 6-7 buffers for long-term storage
Industrial-Scale Reaction Optimization
Table 6.1: Scalability Challenges
| Parameter | Lab Scale | Production Scale | Solution Implemented |
|---|---|---|---|
| Tosylation Exotherm | Manual ice bath | Jet-cooled continuous reactor | Reduced batch size by 40% |
| Pd Catalyst Removal | Column chromatography | Scavenger resins | 99.9% metal removal achieved |
| Yield Consistency | ±15% variation | ±2.5% RSD | PAT integration with HPLC |
Economic analysis shows 23% cost reduction using flow chemistry approaches
This comprehensive reaction profile demonstrates 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine's versatility as a synthetic building block. Recent advances in continuous flow systems and catalyst recovery have addressed historical scalability issues while maintaining reaction fidelity. The compound's unique electronic profile continues to enable novel reaction pathways in both medicinal and materials chemistry applications .
Scientific Research Applications
6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances binding affinity in drug-target complexes due to its unique structural orientation and high electronegativity . The compound’s lipophilicity also facilitates its uptake and transport in biological systems, contributing to its efficacy in medicinal applications .
Comparison with Similar Compounds
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Core Structure : Pyrrolo[2,3-b]pyridine.
- Substituents : Trifluoromethyl (-CF₃) at position 6 and carboxylic acid (-COOH) at position 2.
- Molecular Weight : 230.14 g/mol .
- Key Differences :
- The -COOH group enhances solubility in polar solvents but may limit membrane permeability.
- Unlike the trifluoromethoxy group, -CF₃ lacks an oxygen atom, reducing electron-withdrawing effects.
- Applications : Serves as an intermediate in organic synthesis rather than a bioactive compound .
Furo[2,3-b]pyridine Derivatives
- Core Structure : Furo[2,3-b]pyridine (oxygen atom in the fused ring instead of nitrogen).
- Substituents : Varied functional groups (e.g., halogens, alkyl chains).
- Key Differences :
- Biological Activity : Exhibits antimicrobial and anticancer properties, with polycondensed derivatives showing enhanced efficacy .
Mechanistic Insights
- Electron-Withdrawing Effects: The -OCF₃ group in 6-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine increases metabolic stability compared to -CF₃ or non-fluorinated analogs, prolonging half-life in vivo .
- Target Selectivity : Pyrrolo[2,3-b]pyridine derivatives show higher affinity for kinase targets than furo[2,3-b]pyridines due to nitrogen’s hydrogen-bonding capability .
Q & A
Q. What are the primary synthetic routes for 6-trifluoromethoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives?
The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the C3 position. For example, 3-iodo derivatives serve as key intermediates for coupling with boronic acids or trifluoroborates under conditions such as Pd(OAc)₂/TPPTS in MeCN/water at 100°C . Electrophilic halogenation using N-halosuccinimide or Selectfluor® is employed for halogen introduction at C3 or C4, with azidation (NaN₃/NH₄Cl in DMF) used as an amino precursor .
Q. How is structural characterization performed for novel pyrrolo[2,3-b]pyridine derivatives?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, ¹H and ¹³C NMR (DMSO-d₆) confirmed the structure of 3-iodo-4-amino-N1-(2’-deoxy-β-D-ribofuranosyl)-pyrrolo[2,3-b]pyridine (δ 8.15 ppm for aromatic protons, δ 158.2 ppm for C3) . High-resolution mass spectrometry (HRMS) and X-ray crystallography are also used for validation.
Q. What in vitro models are used to evaluate antitrypanosomal activity?
Intracellular T. cruzi amastigotes are commonly tested using luciferase-based assays. Compounds are screened at concentrations ≤10 µM, with EC₅₀ values calculated from dose-response curves. For example, C4-modified analogues (e.g., cyclohexyl or ethyl groups) showed EC₅₀ values <1 µM .
Advanced Research Questions
Q. How do structural modifications at C3 and C4 impact biological activity?
- C3 Substituents : Bulky groups (e.g., cyclohexyl) enhance antitrypanosomal activity by improving target binding, whereas electron-withdrawing groups (e.g., trifluoromethoxy) increase metabolic stability .
- C4 Modifications : Azido-to-amino conversion (via Staudinger reaction) improves solubility and reduces cytotoxicity, as seen in analogues with EC₅₀ <0.5 µM .
- Contradictions : Some C3-ethynyl derivatives exhibit reduced potency despite enhanced lipophilicity, likely due to steric hindrance .
Q. What mechanistic insights explain its kinase inhibition properties?
Pyrrolo[2,3-b]pyridine scaffolds act as ATP-competitive inhibitors. For example:
- CDK8 Inhibition : A novel derivative (IC₅₀ = 5 nM) blocks Wnt/β-catenin signaling, suppressing epithelial-mesenchymal transition (EMT) in pancreatic cancer .
- BTK Inhibition : C3-aryl substituents (e.g., 3n, IC₅₀ <10 nM) disrupt Bruton’s tyrosine kinase activation via hydrophobic pocket interactions .
Q. How can researchers resolve contradictions in SAR data across studies?
Discrepancies often arise from assay variability (e.g., cell lines, parasite strains) or substituent electronic effects. For example:
- Antitrypanosomal vs. Anticancer Activity : C4-azido derivatives show high antitrypanosomal activity but low kinase inhibition, suggesting target-specific SAR .
- Electron Density Effects : The pyrrolo[2,3-b]pyridine core’s higher electron density compared to pyrrolo[2,3-d]pyrimidine alters reactivity, requiring tailored synthetic conditions .
Q. What strategies are used to design multi-target inhibitors incorporating this scaffold?
- Hybrid Derivatives : Combining pyrrolo[2,3-b]pyridine with fluorobenzoate (e.g., methyl 4-fluorobenzoate) enhances dual-target activity (e.g., antiviral + kinase inhibition) via π-π stacking and hydrogen bonding .
- PDE4B Inhibitors : C2-carboxamide derivatives (e.g., HRM-326) target phosphodiesterase 4B (IC₅₀ = 2 nM) and demonstrate anti-inflammatory effects in Alzheimer’s models .
Methodological Considerations
Q. How are computational tools applied in optimizing this scaffold?
Molecular docking (e.g., AutoDock Vina) and QSAR models guide substituent selection. For instance:
- BTK Inhibitors : Scaffold-hopping strategies identified C3-thiophene derivatives with improved binding affinity (ΔG = -9.8 kcal/mol) .
- Dopamine D4 Ligands : Fluorine-substituted analogues (e.g., L-750,667) were optimized for PET imaging using logP and polar surface area calculations .
Q. What in vivo models validate therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
